

Toxicological Profile of Djalonensone (Alternariol monomethyl ether)

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Djalonensone, also known as Alternariol monomethyl ether (AME), is a mycotoxin produced by fungi of the genus Alternaria. It is a common contaminant of various food commodities, including fruits, vegetables, and cereals. This document provides a comprehensive overview of the toxicological profile of **Djalonensone**, summarizing key findings on its acute and subchronic toxicity, cytotoxicity, and genotoxicity. Detailed experimental methodologies for key toxicological assays are provided, and cellular signaling pathways implicated in its mechanism of action are visualized. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the potential risks associated with **Djalonensone** exposure and to guide future research.

Chemical and Physical Properties

Djalonensone is a dibenzo- α -pyrone derivative with the following properties:



Property	Value
Synonyms	Alternariol monomethyl ether (AME)
CAS Number	23452-05-3
Molecular Formula	C15H12O5
Molecular Weight	272.25 g/mol
Appearance	Powder
Storage Temperature	2-8°C

Toxicological Data Acute and Subchronic Toxicity

Data on the acute oral toxicity of **Djalonensone** is limited, and a definitive LD50 value has not been established. However, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals classifies it as fatal if swallowed.



Study Type	Species	Route	Dose/Conce ntration	Observed Effects	Reference
Acute Toxicity	Hamster	Intraperitonea I	200 mg/kg bw	Toxic effects observed.	[1]
Acute Toxicity	Hamster	Intraperitonea I	50 or 100 mg/kg bw	No toxic effects observed.	[1]
Subchronic Toxicity	Rat	Oral gavage	3.75 mg/day for 30 days	No toxic effects observed.	[1]
Subchronic Toxicity	Rat (Sprague- Dawley)	Oral gavage	1.84, 3.67, or 7.35 μg/kg bw/day for 28 days	Compromise d immune system; liver, kidney, and spleen damage.	[2]

Cytotoxicity

Djalonensone has demonstrated cytotoxic effects in various cell lines.



Cell Line	Assay	Exposure Time	EC50 / IC50	Reference
Human Colon Carcinoma (HCT116)	Flow Cytometry	24 h	31 μg/mL (EC50)	[3]
Human Hepatocytes (HepG2)	Flow Cytometry	24 h	4-5 μg/mL (EC50)	
Human Intestinal Epithelial (Caco- 2)	Flow Cytometry	24 h	6-23 μg/mL (EC50)	
Swine Intestinal Epithelial (IPEC- 1)	MTT Assay	24 h	10.5 μM (IC50)	-

Genotoxicity and Mutagenicity

The genotoxicity and mutagenicity of **Djalonensone** have been investigated in several studies, with some conflicting results. While some studies have shown it to be non-mutagenic in the Ames test, others suggest it can induce gene mutations, chromosome breakage, and DNA damage.

Assay	System	Metabolic Activation	Result	Reference
Ames Test	S. typhimurium TA98 & TA100	With and without	Non-mutagenic	
In vivo multi- endpoint	Sprague-Dawley rats	N/A	Induced gene mutations, chromosome breakage, and DNA damage.	

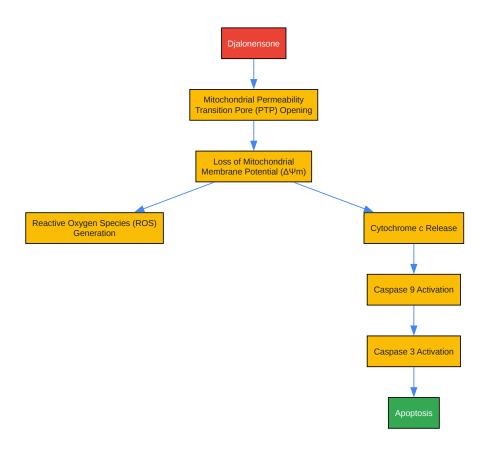
Mechanism of Action and Signaling Pathways



Djalonensone exerts its toxic effects through multiple mechanisms, primarily by inducing apoptosis and oxidative stress.

Mitochondrial Apoptosis Pathway

Djalonensone has been shown to induce apoptosis in human colon carcinoma cells (HCT116) by activating the mitochondrial pathway. This process involves the opening of the mitochondrial permeability transition pore (PTP), leading to a loss of mitochondrial membrane potential ($\Delta\Psi$ m), generation of reactive oxygen species (ROS), release of cytochrome c, and subsequent activation of caspases 9 and 3.



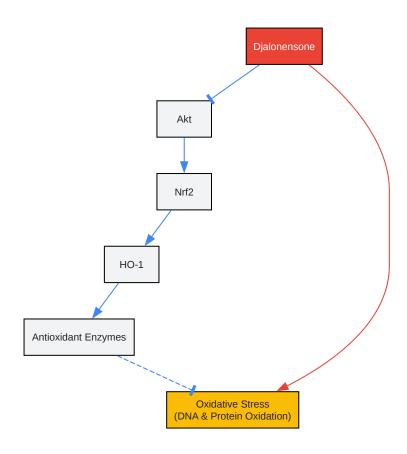
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Mitochondrial Apoptosis Pathway Induced by **Djalonensone**.

Akt/Nrf2/HO-1 Signaling Pathway



Djalonensone can induce oxidative stress by inhibiting the Akt/Nrf2/HO-1 signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress. Inhibition of this pathway by **Djalonensone** leads to a decrease in the activity of antioxidant enzymes, resulting in DNA and protein oxidation.



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Inhibition of Akt/Nrf2/HO-1 Pathway by **Djalonensone**.

Experimental Protocols

Detailed experimental protocols for the specific studies cited are often not fully available in the public domain. The following are generalized protocols for key toxicological assays relevant to the assessment of **Djalonensone**.



Acute Oral Toxicity (General Protocol - OECD Guideline 425)

- Animal Selection: Healthy, young adult rodents (e.g., rats or mice) are used.
- Housing and Acclimatization: Animals are housed in standard conditions and acclimatized for at least 5 days before the study.
- Dose Administration: A single dose of the test substance is administered orally by gavage. A limit test at 2000 or 5000 mg/kg body weight is often performed first.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
- Data Analysis: The LD50 is calculated if mortality occurs.

Cytotoxicity Assay (MTT Assay)

- Cell Culture: Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
- Treatment: Cells are treated with various concentrations of **Djalonensone** for a specified period (e.g., 24 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
- Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.



Ames Test (Bacterial Reverse Mutation Assay - General Protocol)

- Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100) are used.
- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver).
- Exposure: The bacterial strains are exposed to various concentrations of **Djalonensone** in the presence of a small amount of histidine.
- Plating: The mixture is plated on a minimal glucose agar medium.
- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Scoring: The number of revertant colonies (colonies that can grow without added histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

In Vivo Micronucleus Test (General Protocol - OECD Guideline 474)

- Animal Treatment: Rodents are treated with **Djalonensone**, typically via oral gavage or intraperitoneal injection.
- Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.
- Slide Preparation: Smears are prepared and stained with a DNA-specific stain (e.g., Giemsa, acridine orange).
- Microscopic Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring a sufficient number of PCEs.
- Toxicity Assessment: The ratio of PCEs to normochromatic erythrocytes (NCEs) is calculated to assess bone marrow toxicity.



• Data Analysis: Statistical analysis is performed to determine if there is a significant increase in the frequency of MN-PCEs in the treated groups compared to the control group.

Comet Assay (Single Cell Gel Electrophoresis)

- Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.
- Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
- Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.
- Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet" tail.
- Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
- Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail.

Conclusion

Djalonensone (Alternariol monomethyl ether) is a mycotoxin with significant toxic potential. The available data indicates high acute toxicity, cytotoxicity to various cell lines, and evidence of genotoxicity. Its mechanisms of action involve the induction of mitochondrial apoptosis and oxidative stress through the inhibition of key cellular signaling pathways. While this document provides a comprehensive summary of the current knowledge, further research is needed to establish a definitive acute oral LD50, to clarify the conflicting results regarding its mutagenicity, and to further elucidate the intricate details of its toxicological mechanisms. The provided experimental protocols offer a foundation for researchers to conduct further studies to fill these knowledge gaps and better assess the risk **Djalonensone** poses to human and animal health.



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